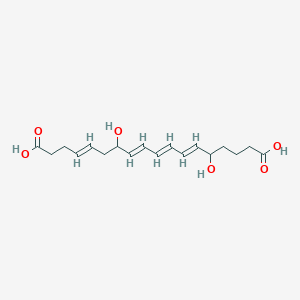

18-Carboxy dinor Leukotriene B4

Description

BenchChem offers high-quality 18-Carboxy dinor Leukotriene B4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 18-Carboxy dinor Leukotriene B4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H26O6 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |

InChI |

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3+,9-4+,10-5+ |

InChI Key |

XWRIIHRGMKHPHN-XMPUPYDGSA-N |

Isomeric SMILES |

C(CC(/C=C/C=C/C=C/C(C/C=C/CCC(=O)O)O)O)CC(=O)O |

Canonical SMILES |

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 18-Carboxy dinor Leukotriene B4 Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathway leading to the formation of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a key catabolite of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4). Understanding this pathway is crucial for elucidating the mechanisms that regulate inflammatory responses and for developing novel therapeutic strategies targeting inflammation-related disorders.

Introduction: The Role of Leukotriene B4 and its Metabolism

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] It is a potent chemoattractant for neutrophils, playing a critical role in the initiation and amplification of the inflammatory cascade.[2] The biological activity of LTB4 is tightly controlled by its rapid metabolic inactivation.[3] This process, primarily occurring in leukocytes like neutrophils and in the liver, involves a series of enzymatic reactions that convert LTB4 into less biologically active metabolites.[3][4][5] The formation of 18-COOH-dinor-LTB4 represents a significant step in the catabolism and clearance of LTB4.[6][7][8]

The Metabolic Cascade: From LTB4 to 18-COOH-dinor-LTB4

The conversion of LTB4 to 18-COOH-dinor-LTB4 is a multi-step process involving ω-oxidation followed by β-oxidation.

Step 1: ω-Oxidation of LTB4

The metabolic cascade is initiated by ω-oxidation at the terminal methyl carbon (C-20) of LTB4. This process occurs in two main oxidative steps:

-

Hydroxylation: The first and rate-limiting step is the hydroxylation of LTB4 to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is catalyzed by cytochrome P450 monooxygenases, specifically members of the CYP4F subfamily.[9][10] In human neutrophils, CYP4F3A is the primary enzyme responsible for this conversion.[9][11]

-

Oxidation to Carboxylic Acid: The newly formed 20-OH-LTB4 is subsequently oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).[12] This conversion involves two sequential enzymatic reactions: the oxidation of the alcohol to an aldehyde (20-oxo-LTB4), followed by the oxidation of the aldehyde to a carboxylic acid.[13][14] These steps are catalyzed by NAD+-dependent alcohol and aldehyde dehydrogenases.[13][15][16]

Step 2: β-Oxidation

Following ω-oxidation, 20-COOH-LTB4 undergoes β-oxidation from the ω-end. This process, which primarily takes place in the liver, shortens the fatty acid chain.[3][6][7]

-

Formation of 18-Carboxy-dinor-LTB4: The first cycle of β-oxidation removes a two-carbon unit from 20-COOH-LTB4, yielding the novel metabolite 18-carboxy-19,20-dinor-LTB4.[8] This metabolite was first identified in studies using isolated rat hepatocytes.[7][8] Further β-oxidation can lead to even shorter-chain metabolites.[17]

The overall pathway significantly increases the polarity of the LTB4 molecule, facilitating its excretion and terminating its pro-inflammatory signal. The ω-oxidized metabolites, 20-OH-LTB4 and 20-COOH-LTB4, exhibit substantially reduced biological activity compared to LTB4 and can act as functional antagonists at the LTB4 receptor, BLT1.[5][18][19][20]

References

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omega-oxidation is the major pathway for the catabolism of leukotriene B4 in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP4F3 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Leukotriene B₄ Metabolism and p70S6 Kinase 1 Inhibitors: PF-4708671 but Not LY2584702 Inhibits CYP4F3A and the ω-Oxidation of Leukotriene B₄ In Vitro and In Cellulo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The identification and formation of 20-aldehyde leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and characterization of 20-hydroxy-leukotriene B4 dehydrogenase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NAD+-dependent conversion of 20-OH-LTB4 to 20-COOH-LTB4 by a cell-free system of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Redox processes are major regulators of leukotriene synthesis in neutrophils exposed to bacteria Salmonella typhimurium; the way to manipulate neutrophil swarming - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of 18-Carboxy-dinor-Leukotriene B4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the orchestration of inflammatory responses, particularly the recruitment and activation of leukocytes. The biological activity of LTB4 is tightly regulated by its metabolic inactivation. This technical guide provides a comprehensive overview of 18-Carboxy-dinor-Leukotriene B4 (18-COOH-dinor-LTB4), a terminal metabolite of LTB4. This document details the metabolic pathway leading to its formation, its presumed biological inertness, and the experimental methodologies used to study LTB4 metabolism. While direct functional data on 18-COOH-dinor-LTB4 is scarce, this guide consolidates the current understanding of its place within the broader context of LTB4 signaling and catabolism, offering a valuable resource for researchers in inflammation and lipid mediator pharmacology.

Introduction to Leukotriene B4 and its Metabolism

Leukotriene B4 is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and is a key mediator in a variety of inflammatory diseases.[1] Its effects, which include potent chemoattraction and activation of neutrophils, are mediated through two G-protein coupled receptors, the high-affinity BLT1 and the low-affinity BLT2.[2] The potent bioactivity of LTB4 necessitates efficient catabolic pathways to terminate its pro-inflammatory signaling. This inactivation primarily occurs through omega-oxidation in neutrophils and the liver, followed by further degradation.[3][4]

The metabolic cascade begins with the hydroxylation of LTB4 at the C20 position to form 20-hydroxy-LTB4 (20-OH-LTB4), which is then oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).[5] In the liver, 20-COOH-LTB4 undergoes further catabolism via peroxisomal β-oxidation, leading to the formation of 18-carboxy-dinor-LTB4 (18-COOH-dinor-LTB4).[6][7]

The Metabolic Pathway of 18-Carboxy-dinor-Leukotriene B4 Formation

The generation of 18-COOH-dinor-LTB4 is a key step in the terminal inactivation of LTB4. This process primarily takes place in hepatocytes.[8]

-

Omega-Hydroxylation: The first and rate-limiting step is the hydroxylation of LTB4 at the ω-position (C-20) by a cytochrome P450 enzyme, LTB4 20-hydroxylase, to yield 20-OH-LTB4.[5]

-

Oxidation: Subsequently, 20-OH-LTB4 is oxidized to 20-COOH-LTB4.[5]

-

β-Oxidation: 20-COOH-LTB4 is then transported into peroxisomes where it undergoes β-oxidation. This process shortens the carbon chain by two carbons, resulting in the formation of 18-COOH-dinor-LTB4.[6][7]

Biological Function and Activity

Currently, 18-Carboxy-dinor-LTB4 is considered to be a biologically inactive terminal metabolite of LTB4.[6][7] The progressive oxidation and chain shortening of LTB4 dramatically reduce its affinity for its receptors, BLT1 and BLT2.

While LTB4 is a potent chemoattractant for neutrophils, its metabolites show significantly reduced activity. For instance, 20-COOH-LTB4 exhibits only about 2.6% of the activity of LTB4 in inducing degranulation in polymorphonuclear leukocytes (PMNLs).[5] Furthermore, both 20-OH-LTB4 and 20-COOH-LTB4 can act as antagonists at the BLT1 receptor, inhibiting LTB4-mediated neutrophil responses such as migration and degranulation.

Given that 18-COOH-dinor-LTB4 is a product of further metabolism of 20-COOH-LTB4, it is highly probable that it possesses even lower or no significant biological activity at the LTB4 receptors. To date, there are no published studies demonstrating a specific biological function or signaling pathway for 18-COOH-dinor-LTB4. Its primary role appears to be that of a stable, excretable end-product of LTB4 catabolism.

Data Presentation

Table 1: Biological Activity of LTB4 and its Metabolites

| Compound | Receptor Target | Biological Activity | Reference |

|---|---|---|---|

| Leukotriene B4 (LTB4) | BLT1, BLT2 | Potent chemoattractant and activator of leukocytes. | [2] |

| 20-Hydroxy-LTB4 | BLT1 | Weak agonist; can desensitize neutrophils to LTB4. | |

| 20-Carboxy-LTB4 | BLT1 | Very weak agonist (~2.6% activity of LTB4 for PMNL degranulation); can inhibit LTB4-mediated responses. | [5] |

| 18-Carboxy-dinor-LTB4 | Presumed inactive | Considered a terminal, inactive metabolite. |[6][7] |

LTB4 Signaling Pathway and the Role of Inactivation

The pro-inflammatory effects of LTB4 are initiated by its binding to the BLT1 receptor on the surface of leukocytes, primarily neutrophils. This binding activates intracellular signaling cascades, leading to chemotaxis, degranulation, and the production of reactive oxygen species. The metabolic inactivation of LTB4 to 18-COOH-dinor-LTB4 is crucial for the termination of these signals and the resolution of inflammation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

The Role of 18-Carboxy dinor LTB4 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation. This technical guide provides an in-depth analysis of 18-Carboxy dinor LTB4, a key metabolite in the catabolic pathway of LTB4. This document will explore its formation, its role as a marker of LTB4 activity, and the experimental methodologies used for its study. The evidence strongly indicates that 18-Carboxy dinor LTB4 is an inactive metabolite, and its formation represents a critical step in the termination of LTB4-induced inflammation.

Introduction to Leukotriene B4 and Inflammation

Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and other leukocytes, playing a central role in a wide range of inflammatory diseases.[1][2] Produced from arachidonic acid via the 5-lipoxygenase pathway, LTB4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2.[1] Activation of these receptors on immune cells triggers a cascade of events, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines, thereby amplifying the inflammatory response.[3][4]

Given the potent pro-inflammatory actions of LTB4, its rapid inactivation is essential for the resolution of inflammation. This is primarily achieved through metabolic degradation.

The Metabolic Inactivation of LTB4: Formation of 18-Carboxy dinor LTB4

The primary pathway for LTB4 inactivation involves two key enzymatic steps: ω-oxidation followed by β-oxidation. This process predominantly occurs in the liver and neutrophils.[5][6]

Step 1: ω-Oxidation

The initial and rate-limiting step in LTB4 catabolism is ω-oxidation, which occurs at the methyl end of the fatty acid chain. This process is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4F family. This enzymatic reaction sequentially converts LTB4 into 20-hydroxy-LTB4 and then to 20-carboxy-LTB4.[7]

Step 2: β-Oxidation

Following ω-oxidation, 20-carboxy-LTB4 undergoes β-oxidation. This process shortens the carbon chain from the carboxyl end, leading to the formation of 18-carboxy-19,20-dinor-LTB4 (referred to as 18-Carboxy dinor LTB4).[5][6][8] This metabolite is then further catabolized.

Biological Activity of LTB4 Metabolites

The sequential metabolism of LTB4 leads to a significant reduction in its biological activity. While LTB4 is a potent chemoattractant for neutrophils, its metabolites show markedly decreased or no pro-inflammatory effects.

| Compound | Biological Activity | Reference |

| Leukotriene B4 (LTB4) | Potent chemoattractant for neutrophils, induces degranulation and cytokine production. | [1][2] |

| 20-hydroxy-LTB4 | Weak agonist at LTB4 receptors. Can inhibit LTB4-induced neutrophil responses. | [7][9] |

| 20-carboxy-LTB4 | Significantly reduced biological activity compared to LTB4. Does not induce neutrophil accumulation. | [9][10] |

| 18-Carboxy dinor LTB4 | Considered a biologically inactive terminal metabolite. | [5][6][11] |

The progressive loss of activity with each metabolic step underscores the role of this pathway in terminating LTB4-driven inflammation. The formation of 18-Carboxy dinor LTB4 represents a final step in rendering the molecule inactive.

Experimental Protocols

The identification and quantification of 18-Carboxy dinor LTB4 are crucial for studying LTB4 metabolism and its role in inflammatory diseases. The following are generalized protocols based on methodologies cited in the literature.

Sample Preparation

Biological samples (e.g., plasma, urine, cell culture supernatants) require extraction and purification prior to analysis due to the low concentrations of eicosanoids.

-

Acidification: Adjust the pH of the sample to ~3.5 with a weak acid (e.g., formic acid).

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.

-

Elute the eicosanoids with a polar solvent (e.g., methyl formate or ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is commonly used for the separation of LTB4 and its metabolites.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at 270-280 nm, as the conjugated triene structure of LTB4 and its metabolites absorbs light in this range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information for the definitive identification of 18-Carboxy dinor LTB4.

-

Derivatization: The carboxyl and hydroxyl groups of the molecule must be derivatized prior to GC analysis to increase volatility. This typically involves methylation of the carboxyl groups and silylation of the hydroxyl groups.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-1 or SE-30).

-

Temperature Program: A temperature gradient is used to separate the derivatized compounds.

-

-

Mass Spectrometry: Electron ionization (EI) is used to fragment the molecules, and the resulting mass spectrum provides a unique fingerprint for identification.

Signaling Pathways: The Inactivation Logic

The role of 18-Carboxy dinor LTB4 is best understood not through its own signaling activity (or lack thereof), but as the end-product of a signaling termination pathway. The conversion of the potent agonist LTB4 to the inactive 18-Carboxy dinor LTB4 effectively removes the ligand for the BLT1 and BLT2 receptors, thus shutting down the pro-inflammatory signaling cascade.

Conclusion

18-Carboxy dinor LTB4 is a terminal, inactive metabolite of the potent pro-inflammatory mediator Leukotriene B4. Its formation through ω- and β-oxidation is a critical mechanism for the termination of LTB4-induced inflammatory responses. While devoid of direct pro-inflammatory activity, the presence and concentration of 18-Carboxy dinor LTB4 in biological fluids can serve as a valuable biomarker for assessing the in vivo production and turnover of LTB4. For researchers and drug development professionals in the field of inflammation, understanding the metabolic fate of LTB4, including the formation of 18-Carboxy dinor LTB4, is essential for the development of novel anti-inflammatory therapeutics that target the LTB4 pathway. Future research may focus on the regulation of the enzymes involved in LTB4 metabolism as a potential strategy for modulating inflammatory responses.

References

- 1. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotrienes and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. scbt.com [scbt.com]

The Dichotomous Role of 18-Carboxy dinor Leukotriene B4 in Neutrophil Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator renowned for its pivotal role in orchestrating acute inflammatory responses, primarily through the recruitment and activation of neutrophils. The biological activity of LTB4 is tightly regulated by its metabolic inactivation. In human neutrophils, LTB4 undergoes ω-oxidation to form 20-hydroxy-LTB4 (20-OH-LTB4), which is subsequently oxidized to 18-Carboxy dinor Leukotriene B4 (also known as 20-carboxy-LTB4 or 20-COOH-LTB4). While initially considered inactive byproducts, emerging evidence indicates that these metabolites, particularly 18-COOH-LTB4, possess distinct biological activities that can modulate neutrophil function. This technical guide provides an in-depth analysis of the current understanding of 18-COOH-LTB4's effects on key neutrophil functions, including chemotaxis, degranulation, reactive oxygen species (ROS) production, and calcium mobilization. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.

Introduction

Neutrophils are the vanguard of the innate immune system, essential for host defense against pathogens. Their functions are tightly controlled by a network of inflammatory mediators, among which the eicosanoid Leukotriene B4 (LTB4) is a principal chemoattractant and activator.[1] LTB4 exerts its effects by binding to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors on the neutrophil surface.[1][2]

The inflammatory cascade initiated by LTB4 is self-limiting, in part due to its rapid metabolism within neutrophils. The primary metabolic pathway is ω-oxidation, yielding 20-OH-LTB4 and subsequently 18-COOH-LTB4.[3][4] These metabolites have been shown to compete with LTB4 for BLT1 receptor binding.[5] However, they are significantly less potent in activating neutrophils and can act as natural inhibitors of LTB4-mediated responses, thereby playing a crucial role in the resolution of inflammation.[4][6] This guide synthesizes the available quantitative data, experimental methodologies, and signaling information to provide a comprehensive resource on the interaction between 18-COOH-LTB4 and neutrophil function.

Quantitative Data on the Effects of 18-COOH-LTB4 on Neutrophil Function

The primary role of 18-COOH-LTB4 appears to be the modulation of LTB4-induced responses rather than direct stimulation. The following tables summarize the available quantitative data.

Table 1: Effect of 18-COOH-LTB4 on Neutrophil Chemotaxis

| Parameter | Agonist | Concentration of 18-COOH-LTB4 | Effect | Reference |

| Chemotactic Responsiveness | LTB4 | 10⁻⁸ M | Did not reduce LTB4 receptor number or chemotactic responsiveness. | [7] |

| Migration Inhibition | LTB4 | Not Specified | Inhibited LTB4-mediated migration. Potency: 20-OH-LTB4 > > 20-COOH-LTB4. | [4][6] |

Table 2: Effect of 18-COOH-LTB4 on Neutrophil Degranulation

| Parameter | Agonist | Concentration of 18-COOH-LTB4 | Effect | Reference |

| Degranulation (β-glucuronidase release) | LTB4 | Not Specified | Inhibited LTB4-mediated degranulation. Potency: 20-OH-LTB4 > > 20-COOH-LTB4. | [4][6] |

Table 3: Effect of 18-COOH-LTB4 on Neutrophil Reactive Oxygen Species (ROS) Production

| Parameter | Agonist | Concentration of 18-COOH-LTB4 | Effect | Reference |

| Priming of PMN Oxidase | fMLP | 10⁻¹¹–10⁻⁵ M | Primed neutrophils for enhanced superoxide production upon fMLP stimulation. | [8] |

Table 4: Effect of 18-COOH-LTB4 on Neutrophil Calcium Mobilization

| Parameter | Agonist | Concentration of 18-COOH-LTB4 | Effect | Reference |

| Calcium Flux | LTB4 | Not Specified | As a BLT1/BLT2 ligand, it is implicated in modulating LTB4-induced calcium flux, though direct quantitative inhibitory data is limited. | [9] |

Signaling and Metabolic Pathways

LTB4 Metabolism in Neutrophils

LTB4 is rapidly metabolized in neutrophils via a cytochrome P450-dependent pathway, leading to the formation of 18-COOH-LTB4. This metabolic inactivation is a key mechanism for controlling the duration and intensity of LTB4-driven inflammation.

BLT1 Receptor Signaling Pathway

18-COOH-LTB4 interacts with the BLT1 receptor, the primary high-affinity receptor for LTB4 on neutrophils. LTB4 binding to BLT1 initiates a signaling cascade that drives neutrophil activation. 18-COOH-LTB4, by competing for this receptor, can attenuate these downstream signals.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method for assessing the effect of 18-COOH-LTB4 on LTB4-induced neutrophil migration.[10][11][12]

Workflow Diagram:

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Lyse remaining red blood cells with a hypotonic solution.

-

Cell Suspension: Resuspend purified neutrophils in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)) to a final concentration of 1-2 x 10⁶ cells/mL.

-

Chamber Assembly: Add LTB4 (e.g., 10 nM final concentration) to the lower wells of a Boyden chamber. For inhibition experiments, pre-mix LTB4 with varying concentrations of 18-COOH-LTB4.

-

Migration: Place a microporous filter membrane (typically 3-5 µm pore size) over the lower wells. Add the neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 60-90 minutes.

-

Quantification: After incubation, remove the filter. Scrape non-migrated cells from the top surface. Fix and stain the membrane. Count the number of neutrophils that have migrated to the lower side of the membrane using light microscopy.

Neutrophil Degranulation Assay (β-Glucuronidase Release)

This assay measures the release of the azurophilic granule enzyme β-glucuronidase to assess degranulation.[13]

Methodology:

-

Neutrophil Preparation: Isolate and resuspend neutrophils as described in section 4.1. Pre-treat cells with cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation.

-

Stimulation: Incubate neutrophils with LTB4 (e.g., 100 nM) in the presence or absence of various concentrations of 18-COOH-LTB4 for 15-30 minutes at 37°C.

-

Sample Collection: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C). Collect the supernatant, which contains the released enzymes.

-

Enzyme Assay:

-

Add an aliquot of the supernatant to a reaction buffer containing a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl-glucuronide.

-

Incubate at 37°C.

-

Stop the reaction and measure the absorbance or fluorescence of the product.

-

-

Data Analysis: Calculate the percentage of total enzyme released by comparing the sample values to a positive control where cells are lysed (e.g., with Triton X-100) to release their total enzyme content.

Neutrophil ROS Production Assay (Superoxide Anion)

This protocol measures the production of superoxide (O₂⁻), a primary ROS, using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[14][15][16]

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺), cytochrome c (e.g., 1 mg/mL), and the neutrophil suspension (e.g., 1 x 10⁶ cells/mL).

-

Priming/Inhibition: Pre-incubate the neutrophil suspension with 18-COOH-LTB4 at various concentrations for 5-10 minutes at 37°C.

-

Stimulation: Add a stimulus such as N-formylmethionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM) to initiate the oxidative burst.

-

Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. A parallel reaction containing SOD (e.g., 300 U/mL) is used as a negative control to confirm the specificity of O₂⁻ measurement.

-

Calculation: Calculate the amount of O₂⁻ produced using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹).

Intracellular Calcium Mobilization Assay

This method uses a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i).[17][18]

Methodology:

-

Cell Loading: Incubate isolated neutrophils (2-5 x 10⁶ cells/mL) with Fura-2 AM (e.g., 2-5 µM) in a calcium-containing buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

Measurement: Resuspend the cells in buffer and place them in a fluorometer cuvette with stirring.

-

Stimulation: Establish a baseline fluorescence reading. To assess inhibition, add 18-COOH-LTB4 and incubate for a short period before adding the agonist LTB4.

-

Data Acquisition: Record the fluorescence emission at ~510 nm while alternating the excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

-

Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the [Ca²⁺]i.

Conclusion and Future Directions

The metabolic inactivation of LTB4 to 18-COOH-LTB4 is not merely a disposal pathway but an active regulatory mechanism. The available evidence, though in some areas still incomplete, strongly suggests that 18-COOH-LTB4 functions as a partial agonist or antagonist at the BLT1 receptor. Its primary role is to dampen LTB4-driven neutrophil activation, thereby contributing to the resolution phase of inflammation.[4][6] It demonstrates clear inhibitory effects on LTB4-induced chemotaxis and degranulation. Conversely, it may also contribute to a pro-inflammatory state by priming neutrophils for an enhanced oxidative burst in response to other stimuli.[8]

For drug development professionals, understanding the nuanced roles of LTB4 metabolites is critical. Targeting the LTB4 metabolic pathway could offer a novel therapeutic strategy. For instance, inhibiting the conversion of LTB4 to its less active metabolites might enhance the initial, beneficial inflammatory response in immunocompromised states. Conversely, developing stable analogs of 18-COOH-LTB4 could provide a new class of anti-inflammatory agents that selectively temper excessive neutrophil activation without complete immunosuppression.

Future research should focus on obtaining more precise quantitative data, such as IC50 and EC50 values, for 18-COOH-LTB4 across all major neutrophil functions. Elucidating the detailed downstream signaling consequences of BLT1 binding by 18-COOH-LTB4, particularly in comparison to LTB4, will be crucial for a complete understanding of its modulatory role. These efforts will undoubtedly pave the way for innovative therapeutic interventions targeting the LTB4 signaling axis in a wide range of inflammatory diseases.

References

- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of leukotriene B4 by activated human polymorphonuclear granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Redox processes are major regulators of leukotriene synthesis in neutrophils exposed to bacteria Salmonella typhimurium; the way to manipulate neutrophil swarming [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene b4 and its metabolites prime the neutrophil oxidase and induce proinflammatory activation of human pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moodle2.units.it [moodle2.units.it]

18-Carboxy dinor Leukotriene B4: A Beta-Oxidation Metabolite of Leukotriene B4 - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. It plays a crucial role in inflammatory responses, acting as a powerful chemoattractant for leukocytes. The biological activity of LTB4 is tightly regulated through metabolic inactivation, primarily via an initial ω-oxidation followed by peroxisomal β-oxidation. This guide provides a detailed technical overview of 18-carboxy dinor leukotriene B4 (18-carboxy dinor LTB4), a key metabolite in this deactivation cascade.

The Metabolic Pathway: From LTB4 to 18-Carboxy dinor LTB4

The metabolic journey from the pro-inflammatory LTB4 to its inactivated metabolites is a critical process for the resolution of inflammation. This biotransformation is a two-step process involving ω-oxidation and subsequent β-oxidation.

Omega-Oxidation of Leukotriene B4

The initial and rate-limiting step in the catabolism of LTB4 is ω-oxidation, which occurs at the terminal methyl group (C-20) of the fatty acid chain. This reaction is catalyzed by specific cytochrome P450 enzymes, primarily members of the CYP4F subfamily. In humans, CYP4F2 in the liver and CYP4F3 in leukocytes are the key enzymes responsible for this hydroxylation.[1][2]

The ω-oxidation of LTB4 proceeds in two sequential steps:

-

Hydroxylation: LTB4 is first hydroxylated at the C-20 position to form 20-hydroxy-LTB4 (20-OH-LTB4).

-

Oxidation: The newly formed hydroxyl group is then further oxidized to a carboxylic acid, yielding 20-carboxy-LTB4. This step is catalyzed by alcohol and aldehyde dehydrogenases.[3]

Peroxisomal Beta-Oxidation of 20-Carboxy-LTB4

Once formed, 20-carboxy-LTB4, now a dicarboxylic acid, is a substrate for the peroxisomal β-oxidation machinery.[4] Unlike mitochondrial β-oxidation, which primarily handles long-chain fatty acids for energy production, peroxisomal β-oxidation specializes in the degradation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[5]

The β-oxidation of 20-carboxy-LTB4 involves a series of enzymatic reactions that shorten the carbon chain by two carbons in each cycle. The first cycle of β-oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-19,20-dinor-LTB4 , commonly referred to as 18-carboxy dinor LTB4.[6][7]

Quantitative Data

Understanding the kinetics of the enzymes involved in LTB4 metabolism and the concentrations of its metabolites is crucial for assessing inflammatory status and for the development of therapeutic interventions.

Enzyme Kinetics

The kinetic parameters of the key enzyme in the initial step of LTB4 metabolism, CYP4F2, have been determined in human liver microsomes.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/nmol P450) | Source |

| Human Liver Microsomal CYP4F2 | Leukotriene B4 | 74.8 | 2.42 | [1][8] |

Concentrations in Biological Samples

While data on the physiological and pathological concentrations of 18-carboxy dinor LTB4 are limited, studies have measured its precursors, LTB4 and 20-carboxy-LTB4, in various biological matrices. One study on patients with Zellweger syndrome, a peroxisomal biogenesis disorder, reported significantly elevated urinary levels of LTB4 and its ω-oxidation product, highlighting the critical role of peroxisomes in their degradation.[9]

| Metabolite | Biological Matrix | Condition | Concentration (nmol/mol creatinine) | Source |

| Leukotriene B4 | Urine | Zellweger Syndrome | 35-238 (median 97) | [9] |

| ω-carboxy-LTB4 | Urine | Zellweger Syndrome | 267-4583 (median 898) | [9] |

| Leukotriene B4 | Urine | Healthy Controls | < 5 | [9] |

| ω-carboxy-LTB4 | Urine | Healthy Controls | < 5 | [9] |

Note: Specific quantitative data for 18-carboxy dinor LTB4 in healthy individuals or in various disease states are not well-documented in publicly available literature.

Experimental Protocols

The analysis of LTB4 and its metabolites, including 18-carboxy dinor LTB4, requires sensitive and specific analytical methods due to their low concentrations in biological samples. The following sections outline the key steps in their quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of leukotrienes from complex biological matrices like plasma and urine.[3][10][11][12]

General Protocol for SPE of Leukotrienes from Plasma/Urine:

-

Conditioning: The SPE cartridge (typically a C18 reversed-phase sorbent) is conditioned sequentially with a water-miscible organic solvent (e.g., methanol) followed by water or an aqueous buffer to activate the sorbent.

-

Sample Loading: The biological sample (e.g., plasma or urine), often pre-treated with an internal standard and acidified, is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained, hydrophilic impurities.

-

Elution: The retained leukotrienes, including 18-carboxy dinor LTB4, are eluted from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the subsequent analytical method.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of fatty acid metabolites. However, due to the low volatility and polar nature of leukotrienes, derivatization is a mandatory step.[13][14]

Detailed Protocol for Derivatization and GC-MS Analysis:

-

Derivatization:

-

Esterification: The carboxylic acid groups of the leukotrienes are converted to their methyl esters (FAMEs) to increase volatility. A common method is acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol.[13][15]

-

To the dried sample extract, add 2 mL of 12-14% BF₃-methanol reagent.

-

Tightly cap the reaction vial and heat at 60-100°C for 10-60 minutes.

-

After cooling, add a non-polar organic solvent (e.g., hexane) and water to extract the FAMEs into the organic phase.

-

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers to further increase volatility and improve chromatographic properties.[13][15]

-

To the dried FAMEs, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

-

Heat the reaction mixture at 60°C for 60 minutes.

-

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

Separation is typically achieved on a non-polar capillary column.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific quantification of the target analytes.

-

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the analysis of leukotrienes due to its high sensitivity, specificity, and ability to analyze underivatized compounds.[16][17]

General Protocol for LC-MS/MS Analysis:

-

Sample Preparation: The sample is prepared using the SPE protocol described above. The final extract is reconstituted in the initial mobile phase.

-

Chromatographic Separation:

-

A reversed-phase C18 column is typically used for separation.

-

The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

-

Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

Signaling Pathways and Logical Relationships

The formation of 18-carboxy dinor LTB4 is a key step in terminating the pro-inflammatory signals initiated by LTB4.

Leukotriene B4 Beta-Oxidation Pathway

The following diagram illustrates the metabolic cascade from LTB4 to 18-carboxy dinor LTB4.

Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

BLT1 Receptor Signaling Pathway

LTB4 exerts its pro-inflammatory effects by binding to its high-affinity G protein-coupled receptor, BLT1.[18][19] The inactivation of LTB4 through its metabolism to 18-carboxy dinor LTB4 effectively terminates this signaling cascade.

References

- 1. Role of human CYP4F2 in hepatic catabolism of the proinflammatory agent leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. wiki.geneontology.org [wiki.geneontology.org]

- 9. Increased urinary excretion of LTB4 and omega-carboxy-LTB4 in patients with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Solid Phase Extraction Explained [scioninstruments.com]

- 13. benchchem.com [benchchem.com]

- 14. jfda-online.com [jfda-online.com]

- 15. Derivatization techniques for free fatty acids by GC [restek.com]

- 16. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Enzymatic Synthesis of 18-Carboxy dinor LTB4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a significant metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). Understanding the biosynthesis of this metabolite is crucial for researchers in inflammation, immunology, and drug development targeting the eicosanoid pathway. This document details the key enzymatic steps, provides experimental protocols, summarizes quantitative data, and illustrates the relevant biological pathways.

Introduction to LTB4 Metabolism

Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a critical role in orchestrating inflammatory responses, primarily by recruiting and activating leukocytes. The biological activity of LTB4 is tightly regulated through metabolic inactivation pathways. The primary route for LTB4 catabolism is initiated by omega-oxidation, followed by subsequent oxidation and chain shortening through beta-oxidation. This process leads to the formation of several metabolites, including 18-Carboxy dinor LTB4. In the liver, LTB4 is rapidly metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4[1][2][3].

The enzymatic synthesis of 18-Carboxy dinor LTB4 from LTB4 can be delineated into three principal stages:

-

ω-Hydroxylation of LTB4 to 20-Hydroxy-LTB4 (20-OH-LTB4): This initial and rate-limiting step is catalyzed by cytochrome P450 monooxygenases of the CYP4F family.

-

Oxidation of 20-OH-LTB4 to 20-Carboxy-LTB4 (20-COOH-LTB4): This step involves the sequential action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

-

β-Oxidation of 20-COOH-LTB4 to 18-Carboxy dinor LTB4: This final stage involves the shortening of the fatty acid chain from the omega end.

Enzymatic Synthesis Pathway

The following diagram illustrates the sequential enzymatic reactions involved in the conversion of LTB4 to 18-Carboxy dinor LTB4.

Caption: Enzymatic conversion of LTB4 to 18-Carboxy dinor LTB4.

Quantitative Data on Enzymatic Reactions

The following tables summarize the key quantitative data reported for the enzymatic steps in the synthesis of 18-Carboxy dinor LTB4.

Table 1: Kinetic Parameters for LTB4 ω-Hydroxylation

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Reference |

| Rat Hepatic Microsomes | LTB4 | 40.28 | 1202 pmol/min/mg protein | [4] |

| Human Neutrophil Microsomes | LTB4 | 0.30 | - | [5] |

| Purified Recombinant Human CYP4F3 | LTB4 | 0.64 | 34 nmol/min/nmol P450 | [6] |

| Human PMN Membranes | LTB4 | 0.6 | - | [7] |

Table 2: Half-life of LTB4 in Circulation

| Species | Dose | Half-life (t1/2) | Reference |

| Conscious Rabbit | 0.1 µg/kg i.v. | 0.47 ± 0.02 min | [8] |

| Conscious Rabbit | 1 µg/kg i.v. | 0.63 ± 0.04 min | [8] |

| Conscious Rabbit | 4.7 ng/kg i.v. ([³H]-LTB4) | 0.53 ± 0.03 min | [8] |

Detailed Experimental Protocols

Protocol 1: ω-Hydroxylation of LTB4 using Human Neutrophil Microsomes

This protocol is adapted from studies on LTB4 metabolism in human polymorphonuclear leukocytes (PMNs).

1. Preparation of Human Neutrophil Microsomes:

-

Isolate human PMNs from peripheral blood using standard density gradient centrifugation.

-

Resuspend the purified PMNs in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA and 0.25 M sucrose).

-

Disrupt the cells by sonication on ice.

-

Centrifuge the sonicate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

-

Centrifuge the resulting supernatant at 150,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in the same buffer and determine the protein concentration.

2. Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Human neutrophil microsomes (e.g., 0.1-0.5 mg/mL protein)

-

LTB4 (substrate, e.g., 0.6 µM)

-

NADPH (cofactor, e.g., 100 µM)

-

50 mM Potassium Phosphate Buffer, pH 7.4

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding LTB4.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding two volumes of ice-cold methanol or by acidification.

3. Product Extraction and Analysis:

-

Centrifuge the reaction mixture to precipitate proteins.

-

Acidify the supernatant to pH 3-4 with formic acid.

-

Extract the lipids using a solid-phase extraction (SPE) C18 cartridge.

-

Elute the metabolites with methanol or ethyl acetate.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Oxidation of 20-OH-LTB4 to 20-COOH-LTB4

This protocol describes the two-step oxidation of 20-OH-LTB4.

1. Enzymatic Reaction:

-

This reaction can be carried out using human neutrophil microsomes which contain both alcohol and aldehyde dehydrogenase activities[9].

-

Prepare a reaction mixture containing:

-

Human neutrophil microsomes (as prepared in Protocol 4.1)

-

20-OH-LTB4 (substrate, e.g., 1.0 µM)

-

NAD⁺ (cofactor, e.g., 1 mM)[9]

-

50 mM Potassium Phosphate Buffer, pH 7.4

-

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and extract the products as described in Protocol 4.1.

Note: The conversion of 20-OH-LTB4 to 20-COOH-LTB4 can also be catalyzed by cytochrome P450 enzymes in the presence of NADPH[10].

Protocol 3: Analysis of LTB4 Metabolites by HPLC

1. HPLC System:

-

A standard HPLC system equipped with a UV detector is suitable.

2. Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol in water/acetonitrile with 0.1% acetic acid or formic acid. A typical gradient could be from 50% to 90% methanol over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 270 nm, which is the characteristic absorbance for the triene chromophore of LTB4 and its metabolites.

-

Quantification: Use external or internal standards for accurate quantification.

Protocol 4: Characterization of Metabolites by GC-MS

1. Derivatization:

-

The carboxylic acid and hydroxyl groups of the metabolites must be derivatized to increase their volatility for GC-MS analysis.

-

Methylation: Treat the sample with diazomethane to convert carboxylic acids to methyl esters.

-

Silylation: React the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., DB-1 or DB-5).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient from approximately 150°C to 300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Identification: Compare the mass spectra of the derivatized metabolites with those of authentic standards or published spectra.

LTB4 Receptor Signaling Pathways

LTB4 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). The metabolites 20-OH-LTB4 and 20-COOH-LTB4 can also interact with these receptors, often acting as antagonists or partial agonists, thereby modulating the inflammatory response[11].

Caption: LTB4 receptor signaling pathways.

Activation of BLT1 by LTB4 leads to the activation of both Gαi and Gαq proteins. Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while Gαq activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production[12][13][14]. BLT2 primarily signals through Gαi[12]. The binding of 20-OH-LTB4 and 20-COOH-LTB4 to BLT1 can antagonize LTB4-mediated responses, contributing to the resolution of inflammation[11].

Conclusion

The enzymatic synthesis of 18-Carboxy dinor LTB4 represents a key metabolic pathway for the inactivation of the potent pro-inflammatory mediator LTB4. This multi-step process, involving omega-hydroxylation by CYP4F enzymes, subsequent oxidation by dehydrogenases, and finally beta-oxidation, is critical for regulating the inflammatory response. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating the intricacies of eicosanoid metabolism and its role in health and disease. Further research into the specific enzymes and regulatory mechanisms involved in this pathway will undoubtedly open new avenues for the development of novel anti-inflammatory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. plu.mx [plu.mx]

- 5. Characterization of human neutrophil leukotriene B4 omega-hydroxylase as a system involving a unique cytochrome P-450 and NADPH-cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of recombinant human neutrophil leukotriene B4 omega-hydroxylase (cytochrome P450 4F3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 omega-hydroxylase in human polymorphonuclear leukocytes. Partial purification and identification as a cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The identification and formation of 20-aldehyde leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

18-Carboxy dinor LTB4 in Animal Models of Inflammation: A Technical Guide on its Metabolic Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator critically involved in the initiation and amplification of inflammatory responses. Its role in various inflammatory diseases, including arthritis and inflammatory bowel disease, has been extensively studied in animal models. The biological activity of LTB4 is tightly regulated by its metabolic inactivation. This technical guide provides an in-depth overview of the metabolic pathway of LTB4, with a specific focus on the formation of its terminal metabolite, 18-Carboxy dinor LTB4. While direct in vivo studies on the inflammatory effects of 18-Carboxy dinor LTB4 are scarce, understanding its position within the broader metabolic cascade of LTB4 is crucial for researchers in inflammation and drug development.

The Metabolic Pathway of Leukotriene B4

The primary route for the inactivation of LTB4 in vivo is through ω-oxidation, followed by β-oxidation. This process occurs predominantly in the liver and neutrophils.[1][2][3]

Signaling Pathways and Metabolic Workflow

The following diagram illustrates the key steps in the metabolic degradation of LTB4, leading to the formation of 18-Carboxy dinor LTB4.

Metabolic cascade of LTB4 to 18-Carboxy dinor LTB4.

Biological Activities of LTB4 Metabolites

While direct evidence for the in vivo activity of 18-Carboxy dinor LTB4 is lacking, studies on its precursors provide valuable context. It is generally accepted that the metabolic process significantly reduces the pro-inflammatory activity of LTB4.

| Metabolite | Biological Activity in Relation to LTB4 |

| 20-Hydroxy-LTB4 | Exhibits significantly reduced pro-inflammatory activity compared to LTB4. It is a weak agonist for LTB4 receptors and can even act as an antagonist, inhibiting LTB4-induced neutrophil responses. |

| 20-Carboxy-LTB4 | Considered to be a largely inactive metabolite. It shows very low affinity for LTB4 receptors and does not induce significant inflammatory cell responses. |

| 18-Carboxy dinor LTB4 | As a further downstream metabolite of 20-Carboxy-LTB4, it is presumed to be biologically inactive in terms of pro-inflammatory effects. However, a lack of direct studies means its potential for other biological activities cannot be completely ruled out. |

Experimental Protocols

Due to the absence of published studies investigating the direct effects of 18-Carboxy dinor LTB4 in animal models of inflammation, this section will outline a general experimental workflow for studying LTB4 metabolism in vivo. This can serve as a template for future investigations into the biological relevance of its metabolites.

General Experimental Workflow for in vivo LTB4 Metabolism

Workflow for studying LTB4 metabolism in vivo.

Detailed Methodologies:

-

Animal Models of Inflammation:

-

Arthritis: Collagen-induced arthritis (CIA) in mice or rats is a commonly used model. Inflammation is induced by immunization with type II collagen.

-

Inflammatory Bowel Disease (IBD): Dextran sulfate sodium (DSS)-induced colitis in mice is a standard model for IBD.

-

-

Administration of LTB4:

-

LTB4 can be administered systemically (e.g., intraperitoneal or intravenous injection) or locally to the site of inflammation. The dosage and route of administration will depend on the specific research question.

-

-

Sample Collection:

-

Blood samples can be collected at various time points to analyze the pharmacokinetic profile of LTB4 and its metabolites.

-

Urine is collected to identify excreted metabolites.

-

Inflamed tissues (e.g., joints in the CIA model, colon in the DSS model) are harvested at the end of the experiment to assess local metabolite concentrations.

-

-

Lipid Extraction and Analysis:

-

Lipids are extracted from biological samples using methods such as solid-phase extraction.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of LTB4 and its metabolites, including 18-Carboxy dinor LTB4. This technique offers high sensitivity and specificity.

-

Conclusion and Future Directions

18-Carboxy dinor LTB4 represents a terminal metabolite in the inactivation pathway of the potent pro-inflammatory mediator, LTB4. While current research has focused on the initial steps of LTB4 metabolism, the biological significance of its downstream products, including 18-Carboxy dinor LTB4, remains largely unexplored. Based on the significantly reduced activity of its precursors, it is hypothesized that 18-Carboxy dinor LTB4 is biologically inactive in the context of inflammation.

However, the absence of direct in vivo studies presents a knowledge gap. Future research could focus on:

-

Synthesizing and purifying 18-Carboxy dinor LTB4 to enable direct in vivo and in vitro testing.

-

Investigating the effects of 18-Carboxy dinor LTB4 on inflammatory cell function, such as neutrophil chemotaxis and activation.

-

Exploring the pharmacokinetic profile of 18-Carboxy dinor LTB4 in animal models to understand its clearance and potential for accumulation.

A comprehensive understanding of the entire metabolic cascade of LTB4, including its terminal metabolites, will provide a more complete picture of the regulation of inflammatory processes and may reveal novel therapeutic targets for inflammatory diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of 18-Carboxy dinor Leukotriene B4 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the sensitive and selective quantification of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 18-COOH-dinor-LTB4 is a key β-oxidation metabolite of Leukotriene B4 (LTB4), an influential mediator in inflammatory responses.[1][2] Monitoring the levels of this metabolite can provide valuable insights into LTB4 metabolism and its role in various physiological and pathological processes. The protocol described herein encompasses sample preparation, chromatographic separation, and mass spectrometric detection, and is designed to be a valuable tool for researchers in inflammation, immunology, and drug discovery.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in orchestrating inflammatory and immune responses. The metabolic fate of LTB4 is critical in regulating its biological activity. In the liver, LTB4 undergoes ω-oxidation to 20-carboxy LTB4, which is subsequently metabolized via β-oxidation to 18-carboxy-19,20-dinor Leukotriene B4.[1][2] As a downstream metabolite, the quantification of 18-COOH-dinor-LTB4 can serve as a biomarker for LTB4 biosynthesis and turnover. LC-MS/MS offers the high sensitivity and specificity required for the accurate measurement of such low-abundance endogenous analytes in complex biological samples.

Signaling Pathway: LTB4 Metabolism

The metabolic conversion of LTB4 to 18-Carboxy dinor LTB4 is a key inactivation pathway. This multi-step process, primarily occurring in the liver, involves initial oxidation followed by chain shortening through β-oxidation.

Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor Leukotriene B4.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of eicosanoids from biological fluids like plasma or urine and should be optimized for specific matrices.

-

Sample Acidification: Acidify the biological sample (e.g., 1 mL of plasma or urine) to a pH of approximately 3.5 using a dilute acid such as formic acid. This step is crucial for the efficient retention of acidic analytes on the reversed-phase sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially washing with 3 mL of methanol followed by 3 mL of water. Ensure the sorbent bed does not go dry.

-

Sample Loading: Load the acidified sample onto the conditioned C18 SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences. Follow this with a wash using 3 mL of a low-percentage organic solvent solution (e.g., 15% methanol in water) to elute less hydrophobic impurities. A final wash with 3 mL of hexane can be performed to remove non-polar lipids.

-

Elution: Elute the 18-COOH-dinor-LTB4 from the cartridge using 3 mL of a suitable organic solvent such as methyl formate or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 337.4 ([M-H]⁻) |

| Product Ions (Q3) | To be determined empirically. Predicted fragments could arise from neutral losses of water (H₂O) and carbon dioxide (CO₂). |

| Collision Energy | To be optimized for each transition. |

| Internal Standard | A stable isotope-labeled analog of 18-COOH-dinor-LTB4 is recommended for accurate quantification. If unavailable, a related dicarboxylic acid eicosanoid with similar chromatographic behavior can be considered. |

Experimental Workflow

The overall workflow for the analysis of 18-Carboxy dinor Leukotriene B4 is depicted below.

Experimental workflow for 18-Carboxy dinor Leukotriene B4 analysis.

Quantitative Data Summary

The following table provides the key mass spectrometry parameters for 18-Carboxy dinor Leukotriene B4. Please note that the product ions and collision energies need to be empirically determined and optimized on the specific mass spectrometer being used.

| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |

| 18-Carboxy dinor Leukotriene B4 | 337.4 | To be determined | To be optimized |

| Internal Standard (e.g., Deuterated analog) | To be determined | To be determined | To be optimized |

Conclusion

This application note provides a foundational LC-MS/MS protocol for the quantitative analysis of 18-Carboxy dinor Leukotriene B4. The described sample preparation and analytical conditions serve as a robust starting point for method development. The successful implementation of this method will enable researchers to accurately measure this important LTB4 metabolite, thereby facilitating a deeper understanding of its role in health and disease. It is recommended that the method be fully validated according to established bioanalytical guidelines to ensure data accuracy and reliability.

References

Application Notes and Protocols for the Quantification of Urinary 18-Carboxy dinor LTB4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It is a powerful chemoattractant for neutrophils and other leukocytes, implicating it in the pathophysiology of various inflammatory diseases. The metabolic inactivation of LTB4 is a critical process for the resolution of inflammation. In the liver, LTB4 undergoes ω-oxidation to form 20-carboxy LTB4, which is then further metabolized via β-oxidation to produce 18-carboxy dinor LTB4.[1][2] The quantification of urinary metabolites of LTB4, such as 18-carboxy dinor LTB4, can serve as a non-invasive biomarker to assess the systemic production of LTB4 and monitor inflammatory status.

This document provides detailed application notes and protocols for the quantification of 18-carboxy dinor LTB4 in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

LTB4 Signaling Pathway

Leukotriene B4 exerts its biological effects by binding to two G protein-coupled receptors, BLT1 and BLT2. The BLT1 receptor is a high-affinity receptor primarily expressed on leukocytes, while the BLT2 receptor has a lower affinity and a broader expression pattern. Activation of these receptors initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

Experimental Protocols

Sample Collection and Storage

-

Urine Collection: Collect mid-stream urine samples in sterile containers. For 24-hour urine collection, provide patients with appropriate containers and instructions.

-

Preservatives: To prevent degradation of eicosanoids, it is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the collection container at a final concentration of 0.005% (w/v).

-

Storage: Immediately after collection, centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to remove cellular debris. Store the supernatant at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of eicosanoids from urine.

Materials:

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

-

Internal Standard (IS): A stable isotope-labeled analog of 18-carboxy dinor LTB4 (if available) or a related eicosanoid.

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Deionized water

-

Nitrogen evaporator

Procedure:

-

Thaw and Acidify: Thaw urine samples on ice. Acidify 1-5 mL of urine to pH 3-4 with formic acid.

-

Add Internal Standard: Spike the acidified urine with the internal standard solution.

-

Condition SPE Cartridge: Condition the SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load Sample: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Wash Cartridge: Wash the cartridge with 5 mL of deionized water to remove interfering substances. A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove more polar impurities.

-

Elute Analyte: Elute the 18-carboxy dinor LTB4 and other eicosanoids from the cartridge with 5 mL of methanol or acetonitrile.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

LC Conditions (suggested starting point):

-

Column: A C18 reversed-phase column with a particle size of 1.7-2.6 µm is recommended for good chromatographic separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. The gradient should be optimized to ensure separation from other urinary components and isomers.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for eicosanoids due to the presence of carboxylic acid groups.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Note on MRM Transitions: As of the latest literature review, specific, validated MRM transitions for 18-carboxy dinor LTB4 have not been widely published. Therefore, it is essential for the end-user to determine the optimal precursor and product ions for 18-carboxy dinor LTB4 and the chosen internal standard. This can be achieved by infusing a pure analytical standard of 18-carboxy dinor LTB4 into the mass spectrometer. The molecular weight of 18-carboxy dinor LTB4 is 338.4 g/mol .[1][2] The precursor ion in negative mode would be expected at m/z 337.4 [M-H]-.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of urinary 18-carboxy dinor LTB4.

References

Application Notes and Protocols: 18-Carboxy dinor Leukotriene B4 ELISA Kit

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantitative determination of 18-Carboxy dinor Leukotriene B4 (18-COOH dinor LTB4) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). 18-COOH dinor LTB4 is a key β-oxidation metabolite of Leukotriene B4 (LTB4), an influential inflammatory mediator.[1][2][3] Monitoring the levels of this metabolite can provide insights into the metabolic clearance of LTB4 and the overall activity of the 5-lipoxygenase pathway.

Principle of the Assay

This assay is a competitive immunoassay for the quantitative determination of 18-COOH dinor LTB4. The assay is based on the competition between the 18-COOH dinor LTB4 in the sample and a fixed amount of enzyme-conjugated 18-COOH dinor LTB4 for a limited number of binding sites on a specific monoclonal antibody. As the concentration of 18-COOH dinor LTB4 in the sample increases, the amount of enzyme-conjugate captured by the antibody decreases. This results in an inverse relationship between the optical density and the concentration of the analyte in the sample.[4]

Biological Significance

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in inflammation.[5][6] LTB4 exerts its effects by binding to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors, initiating downstream signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species.[5][7][8]

The clearance of LTB4 is critical for the resolution of inflammation. In the liver, LTB4 is metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-Carboxy dinor LTB4.[1][2][3] Therefore, quantifying urinary or plasma levels of 18-COOH dinor LTB4 can serve as an index of in vivo LTB4 production and catabolism.

Leukotriene B4 Signaling Pathway

Caption: LTB4 Signaling Cascade.

Metabolic Pathway of LTB4 to 18-Carboxy dinor LTB4

Caption: LTB4 Metabolic Pathway.

Kit Performance Characteristics

The following data are typical and should not be used to replace the specific data provided with each kit lot.

| Parameter | Specification |

| Assay Range | 7.8 - 1,000 pg/mL |

| Sensitivity (80% B/B₀) | ~15 pg/mL |

| Mid-point (50% B/B₀) | 50 - 100 pg/mL |

| Sample Types | Urine, Plasma, Serum, Tissue Homogenates, Cell Culture Supernatants |

| Sample Volume | 50-100 µL per well |

| Intra-Assay Precision (CV) | < 10% |

| Inter-Assay Precision (CV) | < 15% |

| Cross-Reactivity | Specific for 18-Carboxy dinor LTB4. Cross-reactivity with LTB4 and other related eicosanoids should be detailed in the kit-specific manual. |

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are crucial for accurate measurement of eicosanoids.

General Considerations:

-

Collect samples in tubes containing an antioxidant, such as butylated hydroxytoluene (BHT), to prevent ex vivo oxidation.

-

For plasma, use tubes containing an anticoagulant like EDTA.

-

Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin at a final concentration of 10 µM) to prevent artificial eicosanoid generation.[9]

-

Process samples at 4°C and store at -80°C if not analyzed immediately.

Solid-Phase Extraction (SPE) for Plasma, Serum, or Urine: Solid-phase extraction is recommended to concentrate the analyte and remove interfering substances.[10][11]

-

Acidification: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 with a dilute acid like 2M HCl.[9]

-